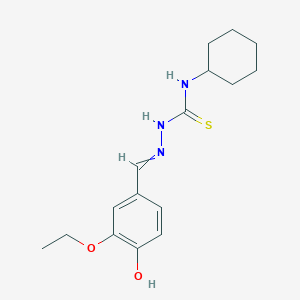

3-乙氧基-4-羟基苯甲醛N-环己基硫代半氨基咔唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiosemicarbazones are a category of thiosemicarbazide derivatives that have garnered attention in chemistry and pharmacology due to their diverse chemical reactions and biological activities. These compounds typically feature a broad range of interactions with metals, forming complex structures, and have been explored for their antitumor, antibacterial, and antiviral properties, among others. The compound , with its specific functional groups, is likely to exhibit interesting chemical behavior and potentially valuable biological activity.

Synthesis Analysis

The synthesis of thiosemicarbazone derivatives generally involves the condensation of thiosemicarbazide with an appropriate aldehyde or ketone. In the context of the compound of interest, this would entail a reaction between 3-ethoxy-4-hydroxybenzaldehyde and N-cyclohexylthiosemicarbazide. Conditions for these reactions vary but often involve heating the reactants in the presence of an acid catalyst or under solvent-free conditions to promote the formation of the thiosemicarbazone linkage.

Molecular Structure Analysis

Thiosemicarbazones are known for their ability to chelate metals through the nitrogen and sulfur atoms present in their structure, leading to a wide variety of complex geometries. The molecular structure of these compounds can be extensively studied using techniques such as X-ray crystallography, revealing information about bond lengths, angles, and overall conformations which are critical for understanding their chemical reactivity and interaction with biological targets.

Chemical Reactions and Properties

Thiosemicarbazones undergo a range of chemical reactions, including complexation with metals, redox reactions, and nucleophilic addition. The presence of the ethoxy and hydroxy groups in the molecule of interest may influence its reactivity, making it a candidate for selective metal binding or modification through oxidative or reductive processes.

Physical Properties Analysis

The physical properties of thiosemicarbazones, including melting points, solubility, and crystallinity, can vary widely depending on the substituents attached to the core structure. These properties are essential for determining the compound's suitability for further development in various applications, influencing its behavior in solution and potential for crystallization.

Chemical Properties Analysis

The chemical properties of thiosemicarbazones are influenced by the presence of functional groups and the overall molecular structure. The compound "3-ethoxy-4-hydroxybenzaldehyde N-cyclohexylthiosemicarbazone" is expected to exhibit properties such as metal chelation, potential antioxidant activity due to the hydroxy group, and possibly interactions with biological molecules, which could be exploited in various chemical and biological contexts.

For detailed studies on related compounds and further insights into the chemistry of thiosemicarbazones, the following references provide valuable information:

- (R. Takjoo et al., 2013) discussed the synthesis, spectroscopy, and structure of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes.

- (S. Ng, 2009) reported on the crystal structure of a related compound, providing insights into the molecular arrangement and interactions.

- (Rosenani A. Haque et al., 2015) explored new organotin(IV) complexes with N(4)-methylthiosemicarbazone derivatives, revealing aspects of synthesis, characterization, and biological activity.

科学研究应用

合成方法和络合物形成

对相关硫代半氨基咔唑的研究表明,它们具有与各种金属形成配合物,有助于在催化、分子识别以及潜在医学成像或治疗剂中的应用。例如,使用类似硫代半氨基咔唑与镍(II)和钼(VI)形成配合物的合成和表征已得到详细说明,突出了这些化合物的结构多样性和潜在反应性(Takjoo 等,2013)。

抗菌和抗真菌活性

与3-乙氧基-4-羟基苯甲醛N-环己基硫代半氨基咔唑结构相似的化合物已被合成并对其抗菌性能进行了评估。这些研究发现对一系列细菌和真菌菌株具有显着的活性,表明此类化合物在开发新型抗菌剂中的潜力(Yusuf 等,2012)。

抗氧化特性

硫代半氨基咔唑衍生物的抗氧化能力已通过其合成和随后的评估得到探索。这些特性对于化合物在减轻氧化应激相关疾病或保存生物样本中的潜在用途至关重要(Harohally 等,2017)。

催化活性

硫代半氨基咔唑衍生物掺入金属配合物已被证明可以增强催化活性,特别是在氧化反应中。这归因于氧化还原态的稳定化以及配体-金属相互作用赋予的独特电子特性,为开发用于工业应用的高效、可重复使用的催化剂提供了途径(Arion 等,2013)。

抗癌潜力

最近的研究已确定某些硫代半氨基咔唑衍生物作为抗癌治疗的有希望的候选者。它们与DNA相互作用、诱导癌细胞凋亡和表现出选择性细胞毒性的能力使它们成为寻找新型化疗剂的宝贵线索。例如,3-甲氧基-4-羟基苯甲醛硫代半氨基咔唑与银(I)配合物对人肿瘤细胞表现出明显的细胞毒活性,强调了类似化合物在癌症治疗中的潜力(Silva 等,2020)。

属性

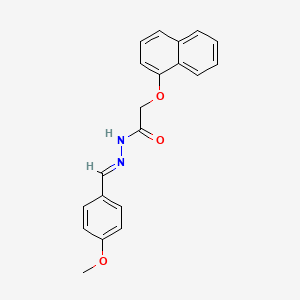

IUPAC Name |

1-cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-2-21-15-10-12(8-9-14(15)20)11-17-19-16(22)18-13-6-4-3-5-7-13/h8-11,13,20H,2-7H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOMOQNROQZPFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=NNC(=S)NC2CCCCC2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-3-[(3-ethoxy-4-hydroxyphenyl)methylideneamino]thiourea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)

![N-(4-chlorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5555785.png)

![4-(1H-imidazol-1-yl)-6-[4-(2-methoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5555793.png)

![ethyl 6-chloro-4-{[2-(dimethylamino)ethyl]amino}-8-methyl-3-quinolinecarboxylate](/img/structure/B5555818.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5555880.png)

![2-ethyl-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5555891.png)